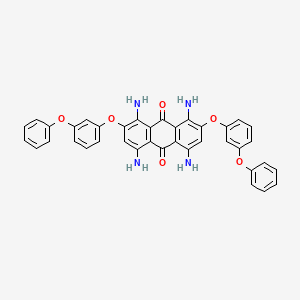
5,6-Dichloropyrazine-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloropyrazine-2,3-dicarboxamide is a chemical compound with the molecular formula C6H2Cl2N4O2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two carboxamide groups attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with ammonia or amines under controlled conditions to form the desired dicarboxamide compound .
Industrial Production Methods
Industrial production of 5,6-Dichloropyrazine-2,3-dicarboxamide may involve large-scale chlorination and subsequent amide formation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloropyrazine-2,3-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Hydrolysis: The carboxamide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine dicarboxylic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the formation of pyrazine dicarboxylic acids.
Aplicaciones Científicas De Investigación
5,6-Dichloropyrazine-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloropyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: A precursor in the synthesis of 5,6-Dichloropyrazine-2,3-dicarboxamide.
3,5-Dichloropyrazine-2,6-dicarboxamide: A structural isomer with similar chemical properties but different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H4Cl2N4O2 |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
5,6-dichloropyrazine-2,3-dicarboxamide |
InChI |
InChI=1S/C6H4Cl2N4O2/c7-3-4(8)12-2(6(10)14)1(11-3)5(9)13/h(H2,9,13)(H2,10,14) |
Clave InChI |
FKSNRZXATBVBNH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)Cl)Cl)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


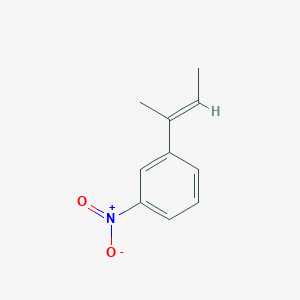

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
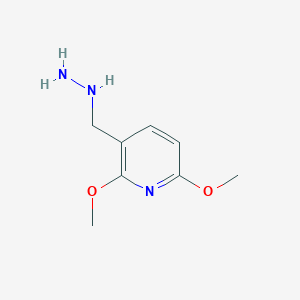
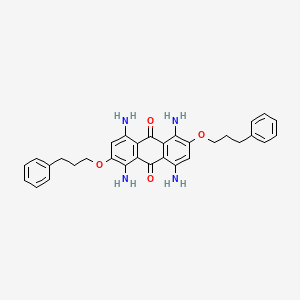
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

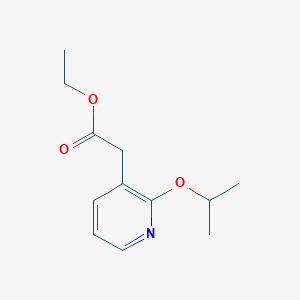
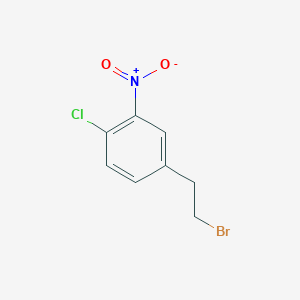

![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

